molecular formula C8H6BrClO2 B3266138 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone CAS No. 41877-19-4

2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone

Cat. No.: B3266138
CAS No.: 41877-19-4
M. Wt: 249.49 g/mol
InChI Key: CUHUBMZPUIZOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrClO2. It is a brominated derivative of hydroxyacetophenone and is known for its applications in various chemical reactions and research fields.

Chemical Reactions Analysis

2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include dioxane dibromide, cupric bromide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone is used in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone can be compared with similar compounds such as:

    2-Bromo-1-(4-hydroxyphenyl)ethanone: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone: Contains additional bromine atoms, which can further enhance its reactivity.

    2-Bromo-1-(3-hydroxy-4-iodophenyl)ethanone:

These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHUBMZPUIZOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.